5-Bromosalicylic acid

Description

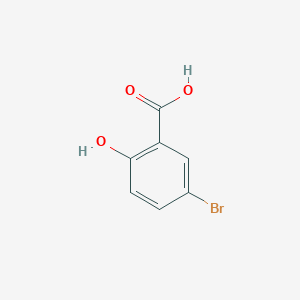

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJOONSLOGAXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058993 | |

| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-55-4 | |

| Record name | 5-Bromosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6907950MYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylic acid, with the CAS number 89-55-4, is a brominated derivative of salicylic (B10762653) acid. This monograph provides an in-depth technical overview of its chemical and physical properties, spectral data, safety and handling information, and key applications with a focus on its role as a synthetic intermediate and its potential biological activities. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a salicylic acid backbone with a bromine atom substituted at the 5-position of the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-55-4 | [2],[3] |

| Molecular Formula | C₇H₅BrO₃ | [3],[4] |

| Molecular Weight | 217.02 g/mol | [2],[4] |

| Melting Point | 159-162 °C | [2],[5] |

| Appearance | White to off-white crystalline solid/powder | [1],[6] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |

| pKa | 2.61 (25°C) | [5] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available in databases like NMRShiftDB. | [4] |

| IR Spectra (FTIR) | Spectra available, typically showing characteristic peaks for hydroxyl, carboxyl, and aromatic C-H and C-Br bonds. | [4] |

| Mass Spectrometry (GC-MS) | Spectral data is available for identification and analysis. | [7] |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as an N95 respirator), should be worn when handling this compound.[2][5]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4] |

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of salicylic acid. The following is a general experimental protocol:

Materials:

-

Salicylic acid

-

Liquid bromine

-

Dibromoethane

-

Glacial acetic acid (optional, as a second solvent)

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Condenser

-

Filtration apparatus

Procedure:

-

Dissolve salicylic acid in dibromoethane in a round-bottom flask equipped with a stirrer and condenser.

-

Heat the solution to approximately 80°C.

-

Slowly add a solution of liquid bromine dissolved in dibromoethane to the heated salicylic acid solution over a period of several hours while stirring.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to approximately 15°C to allow the this compound to crystallize.

-

Separate the crystalline product by filtration.

-

Wash the collected crystals with water or fresh dibromoethane.

-

Dry the purified this compound.

This protocol is adapted from a patented synthesis method and may require optimization for specific laboratory conditions.

Application in the Synthesis of Honokiol (B1673403)

This compound serves as a key starting material for the synthesis of honokiol, a biphenyl-type neolignan with neurotrophic and other biological activities.[10] The synthesis often involves a Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow for Honokiol Synthesis:

Caption: Conceptual workflow for the synthesis of Honokiol from this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other salicylic acid derivatives, such as 5-aminosalicylic acid (5-ASA), suggests potential mechanisms of action, particularly in anti-inflammatory responses. The anti-inflammatory effects of salicylates are often attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

Proposed Anti-inflammatory Mechanism via PPAR-γ Activation

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. It is plausible that this compound, like 5-ASA, could act as a PPAR-γ agonist.

Caption: Proposed PPAR-γ activation pathway by this compound.

Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammatory responses. Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation.

References

- 1. WO2017070568A1 - Improved synthesis of honokiol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antibacterial and Cytoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds - Europub [europub.co.uk]

- 5. This compound CAS#: 89-55-4 [m.chemicalbook.com]

- 6. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 5-Bromo-2-hydroxybenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

5-Bromo-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid, is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group.

Table 1: Chemical Identification of 5-Bromo-2-hydroxybenzoic Acid

| Identifier | Value |

| IUPAC Name | 5-bromo-2-hydroxybenzoic acid[1] |

| Synonyms | 5-Bromosalicylic acid, 2-Hydroxy-5-bromobenzoic acid |

| CAS Number | 89-55-4[1] |

| Molecular Formula | C₇H₅BrO₃[1] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)O[1] |

| InChI Key | IEJOONSLOGAXNO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 5-Bromo-2-hydroxybenzoic acid are summarized in the table below, providing key data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic Acid

| Property | Value |

| Molecular Weight | 217.02 g/mol [1] |

| Melting Point | 168-170 °C[2] |

| Boiling Point | 338.1 °C (predicted) |

| pKa | 2.61 |

| Solubility | Soluble in water |

| Appearance | White to slightly beige powder |

Synthesis of 5-Bromo-2-hydroxybenzoic Acid

The synthesis of 5-Bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of salicylic acid. The hydroxyl and carboxyl groups on the salicylic acid ring direct the incoming bromine atom to the para position relative to the hydroxyl group.

Experimental Protocol: Bromination of Salicylic Acid

This protocol is a representative method for the synthesis of 5-Bromo-2-hydroxybenzoic acid, based on established procedures for the bromination of salicylic acid.

Materials:

-

Salicylic acid

-

Liquid bromine

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Distilled water

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve a known amount of salicylic acid in glacial acetic acid.

-

Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid to the salicylic acid solution with constant stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure 5-Bromo-2-hydroxybenzoic acid.

-

Dry the purified crystals and determine the yield and melting point.

Spectroscopic Data

The structure of 5-Bromo-2-hydroxybenzoic acid can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups will also be visible.

-

¹³C NMR: The spectrum will show characteristic peaks for the seven carbon atoms in the molecule, including the carboxyl carbon and the carbons of the aromatic ring.

-

Biological Activities and Signaling Pathways of Derivatives

While specific biological activity data for 5-Bromo-2-hydroxybenzoic acid is limited in the readily available literature, several of its derivatives have demonstrated significant pharmacological effects, particularly in the areas of anti-inflammatory and neuroprotective activities. These studies often point to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Derivatives of 5-Bromo-2-hydroxybenzoic acid have been shown to possess anti-inflammatory properties. For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[3] This inhibition is associated with the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3]

The following is a general protocol to assess the anti-inflammatory activity of a compound by measuring nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)

-

Griess reagent

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitric oxide in the supernatant using the Griess reagent assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition of nitric oxide production by the test compound.

Neuroprotective Effects

A derivative of 5-Bromo-2-hydroxybenzoic acid, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), has been shown to protect neuronal cells from oxidative stress-induced injury.[4] This neuroprotective effect is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a key regulator of cellular antioxidant responses.[4]

This protocol outlines a general method to evaluate the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.

Materials:

-

PC12 cell line

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Horse serum and Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture PC12 cells in RPMI 1640 medium supplemented with horse serum, FBS, and penicillin-streptomycin in a humidified incubator.

-

Seed the cells in 96-well plates and allow them to attach.

-

Pre-treat the cells with different concentrations of the test compound for a specified period.

-

Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ for a few hours. Include appropriate control groups.

-

After the H₂O₂ treatment, remove the medium and add MTT solution to each well.

-

Incubate the plates to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control group to determine the neuroprotective effect of the test compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB and Nrf2 signaling pathways, which are relevant to the biological activities of 5-Bromo-2-hydroxybenzoic acid derivatives.

Caption: Simplified NF-κB signaling pathway.

Caption: Simplified Nrf2 signaling pathway.

References

- 1. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromosalicylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, is a versatile chemical compound with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical research.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-hydroxybenzoic acid | [1] |

| CAS Number | 89-55-4 | [1][2] |

| Appearance | White to slightly beige powder/crystalline solid | |

| Melting Point | 159-162 °C | |

| Solubility | Soluble in polar solvents like water and alcohols | |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)O | [1] |

| InChI Key | IEJOONSLOGAXNO-UHFFFAOYSA-N | [1] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in the synthesis of the bioactive compound Honokiol (B1673403) and in the functionalization of textiles for antibacterial properties.

Synthesis of this compound via Bromination

This protocol describes a general method for the bromination of salicylic acid to yield this compound.

Materials:

-

Salicylic acid

-

Dibromoethane

-

Bromine (Br₂)

-

Second solvent (e.g., glacial acetic acid)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar and rubber septum

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve salicylic acid in dibromoethane in a round-bottom flask. For subsequent reactions, the mother liquor from a previous synthesis can be used after dilution with a second solvent like glacial acetic acid.

-

Slowly add a solution of bromine in dibromomethane (B42720) to the reaction mixture with stirring. The reaction is exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and wash them with water.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Application in the Synthesis of Honokiol

This compound is a key starting material for the synthesis of Honokiol, a biphenyl-type neolignan with various biological activities.[2] The overall synthetic strategy involves several key steps, including a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Honokiol Synthesis:

Detailed Protocol for Suzuki-Miyaura Coupling (A Key Step): This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of the biphenyl (B1667301) core of Honokiol.[3][4]

Materials:

-

A 5-bromophenol derivative (e.g., 4-allyl-2-bromoanisole, which can be synthesized from a this compound precursor)

-

4-Hydroxyphenyl boronic acid

-

Palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., water or an organic solvent mixture)

-

Reaction vessel suitable for heating (conventional or microwave)

Procedure:

-

In a reaction vessel, combine the 5-bromophenol derivative, 4-hydroxyphenyl boronic acid, palladium catalyst, and base in the chosen solvent.

-

Heat the reaction mixture. Microwave irradiation can significantly improve yields for bromo-derivatives.[5]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the resulting biphenyl intermediate by column chromatography.

Antibacterial Functionalization of Viscose Fabric

This compound has demonstrated superior antibacterial activity compared to salicylic acid and its chloro-derivatives when bonded to viscose fabric.[6] The following protocol outlines a method for imparting these properties to textiles using a polymer binder.

Experimental Workflow for Fabric Functionalization:

Materials:

-

Viscose fabric

-

This compound

-

Polymer binder (e.g., Polyvinylpyrrolidone (PVP) or Polyurethane (PU))

-

Suitable solvent for the binder and acid

-

Padding machine or bath for immersion

-

Drying oven

-

Curing oven (optional, depending on the binder)

Procedure:

-

Prepare a treatment solution by dissolving the desired concentration of this compound and the polymer binder in a suitable solvent.

-

Immerse the viscose fabric samples in the treatment solution, ensuring even saturation. A padding machine can be used for uniform application.

-

Remove the excess liquid from the fabric by passing it through rollers.

-

Dry the treated fabric in an oven at a suitable temperature.

-

If required by the specific polymer binder, cure the fabric at an elevated temperature to ensure cross-linking and fixation of the antibacterial agent.

-

Thoroughly wash the fabric to remove any unbound this compound and binder.

-

Dry the final functionalized fabric.

-

The antibacterial efficacy can be evaluated using standard microbiological tests, such as the agar (B569324) diffusion method or a bacterial growth inhibition assay.

Biological Activity and Mechanism of Action

As a derivative of salicylic acid, this compound is expected to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[7][8] Furthermore, studies on related compounds suggest that this compound derivatives may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and STAT3 pathways. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators. A study on a complex derivative of this compound demonstrated potent anti-inflammatory effects by suppressing the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65 in activated microglial cells.[9]

Proposed Anti-inflammatory Signaling Pathway:

Antimicrobial Activity

The antimicrobial properties of phenolic acids like this compound are attributed to their ability to disrupt microbial cellular processes. The presence of the bromine atom in the 5-position enhances its antibacterial efficacy.[6] The proposed mechanisms of action include the destabilization of the cytoplasmic membrane, alteration of membrane permeability, and inhibition of extracellular microbial enzymes.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable compound for researchers in organic synthesis and materials science. Its utility as a precursor for complex molecules like Honokiol and its potent antibacterial properties make it a subject of continued interest. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for its application in research and development. Further investigation into its specific biological mechanisms of action will likely uncover new therapeutic and industrial applications.

References

- 1. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 89-55-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- A concise synthesis of honokiol [search.isc.ac]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salicylic acid - Wikipedia [en.wikipedia.org]

- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromosalicylic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 5-Bromosalicylic acid (CAS No: 89-55-4), a compound utilized in organic synthesis and as a derivative of the anti-inflammatory agent, salicylic (B10762653) acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.88 | d | Aromatic H (H-6) |

| ~7.65 | dd | Aromatic H (H-4) |

| ~6.96 | d | Aromatic H (H-3) |

| Broad Signal | s (broad) | -OH, -COOH protons |

Solvent: DMSO-d₆. Instrument Frequency: 90 MHz or 300 MHz.[1]

Table 2: Estimated ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (COOH) |

| ~160 | C-OH (C-2) |

| ~140 | C-H (C-4) |

| ~134 | C-H (C-6) |

| ~121 | C-COOH (C-1) |

| ~119 | C-H (C-3) |

| ~115 | C-Br (C-5) |

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3230 (broad) | O-H Stretch | Phenolic (-OH) |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| ~1670 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1300 | C-O Stretch | Phenolic/Carboxylic |

| 850–550 | C-Br Stretch | Aryl Halide |

Data is based on typical values for salicylic acid derivatives.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Interpretation | Relative Abundance |

| 218 / 216 | Molecular Ion [M]⁺ (due to ⁸¹Br and ⁷⁹Br isotopes) | High |

| 200 / 198 | [M-H₂O]⁺, Loss of water | Base Peak |

| 172 / 170 | [M-CO₂]⁺ or [M-CHOOH+H]⁺, Loss of carbon dioxide or formic acid fragment | Moderate |

| 144 / 142 | [M-Br]⁺ fragment after loss of water and CO | Moderate |

| 63 | Aromatic fragment [C₅H₃]⁺ | Moderate |

Ionization Method: Electron Ionization (EI), 75 eV.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz instrument) is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 45° or 90° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm), and a sufficient relaxation delay (e.g., 1-5 seconds) between scans. Data from multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Material Preparation: Spectroscopy-grade potassium bromide (KBr), thoroughly dried in an oven at ~110°C for several hours to remove moisture, is required.[4]

-

Sample Grinding: Approximately 1-2 mg of this compound is placed in an agate mortar and pestle and ground to a very fine powder.

-

Mixing: Around 100-200 mg of the dried KBr is added to the mortar, and the sample and KBr are gently but thoroughly mixed to ensure homogeneity.[5]

-

Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent, or translucent disc.[2][6]

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of this compound (~10-100 µg/mL) is prepared in a volatile organic solvent like acetone (B3395972) or dichloromethane. For GC analysis, polar molecules like salicylic acids often require derivatization (e.g., silylation) to increase their volatility. This involves reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. The vapor is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up (e.g., from 70°C to 280°C) to separate the components based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Detection: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Bromosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromosalicylic acid. It includes detailed data on chemical shifts and coupling constants, a standard experimental protocol for spectral acquisition, and visual diagrams to aid in the interpretation of the spectral data. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

¹H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-6 | 7.88 | Doublet (d) | J_meta = 2.5 Hz | 1H |

| H-4 | 7.65 | Doublet of Doublets (dd) | J_ortho = 8.8 Hz, J_meta = 2.5 Hz | 1H |

| H-3 | 6.96 | Doublet (d) | J_ortho = 8.8 Hz | 1H |

Note: The broad signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically observed between 10-13 ppm and can vary in position and intensity depending on concentration and sample purity.

Spectral Interpretation and Signal Assignment

The assignment of the proton signals is based on the electronic effects of the substituents (-OH, -COOH, and -Br) on the aromatic ring and the observed spin-spin coupling patterns.

-

H-6: This proton is positioned ortho to the electron-withdrawing carboxylic acid group, which deshields it, causing it to appear at the most downfield chemical shift of 7.88 ppm. It exhibits a doublet multiplicity due to meta-coupling with H-4 (⁴J ≈ 2.5 Hz).

-

H-4: This proton is situated between the bromine atom and the carboxylic acid group. It experiences ortho-coupling with H-3 (³J ≈ 8.8 Hz) and meta-coupling with H-6 (⁴J ≈ 2.5 Hz), resulting in a doublet of doublets at 7.65 ppm.

-

H-3: This proton is ortho to the electron-donating hydroxyl group, which shields it, leading to its appearance at the most upfield chemical shift of 6.96 ppm. It appears as a doublet due to ortho-coupling with H-4 (³J ≈ 8.8 Hz).

The relationships and assignments of these protons are visually represented in the following diagrams.

Experimental Protocol

The following is a standard operating procedure for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ (Cambridge Isotope Laboratories, Inc. or equivalent) to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If necessary, gentle warming in a water bath can be applied.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for good resolution and line shape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 16 ppm, centered around 6-7 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integration: Integrate the signals corresponding to the aromatic protons.

-

Peak Picking: Identify and label the chemical shifts of all relevant peaks.

By following this guide, researchers and scientists can reliably acquire and interpret the 1H NMR spectrum of this compound, facilitating its use in various scientific applications.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-Bromosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-Bromosalicylic acid. Due to the limited availability of experimentally validated and published data in open-access resources, this guide presents high-quality predicted ¹³C NMR chemical shifts. These predictions are based on advanced computational algorithms and provide reliable estimates for the spectral features of this compound. This document also outlines a typical experimental protocol for the acquisition of such a spectrum and includes a visual representation of the molecule with its carbon assignments.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆) are summarized in the table below. The carbon atoms are numbered according to the standard IUPAC nomenclature for substituted benzoic acids, with the carboxylic acid carbon designated as C7.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 113.8 |

| C2 | 159.5 |

| C3 | 120.9 |

| C4 | 138.8 |

| C5 | 111.3 |

| C6 | 133.2 |

| C7 (C=O) | 171.7 |

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended for precise chemical shift assignments.

Molecular Structure and ¹³C NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR chemical shifts listed above.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring a ¹³C NMR spectrum of a substituted salicylic (B10762653) acid, such as this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for salicylic acid derivatives due to its excellent dissolving power for polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines. This can be performed manually or using automated shimming routines.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is generally used.

-

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for DMSO-d₆, the center of the quintet is at approximately 39.52 ppm).

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the ¹³C NMR analysis of a compound like this compound, from sample preparation to spectral interpretation.

Mass Spectrometry Fragmentation of 5-Bromosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 5-Bromosalicylic acid. The information presented herein is crucial for the identification and characterization of this compound in various matrices, a common requirement in pharmaceutical research and development.

Core Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data for the most significant fragments, as identified in public databases, are summarized below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance | Notes |

| 216 / 218 | [C₇H₅BrO₃]⁺• | Moderate | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

| 198 / 200 | [C₇H₃BrO₂]⁺• | High | Loss of a water molecule (H₂O) from the molecular ion. Often the base peak.[1] |

| 170 / 172 | [C₆H₃BrO]⁺• | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-H₂O]⁺• ion. |

| 119 | [C₆H₄Br]⁺ | Low | Loss of both a water molecule and a carboxyl group (COOH). |

| 92 | [C₆H₄O]⁺• | Moderate | Loss of the bromine atom and a carboxyl group. |

| 63 | [C₅H₃]⁺ | High | A common fragment in the mass spectra of aromatic compounds.[1] |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows a logical pathway primarily dictated by the functional groups present: the carboxylic acid, the hydroxyl group, and the bromine atom on the aromatic ring.

The initial event is the ionization of the molecule, forming the molecular ion [M]⁺• at m/z 216 and 218, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most favorable initial fragmentation is the loss of a water molecule (H₂O), a common fragmentation pathway for salicylic (B10762653) acids, arising from the interaction of the adjacent carboxylic acid and hydroxyl groups. This results in the formation of a stable cyclic acylium ion, which is observed as the base peak at m/z 198 and 200.

Subsequent fragmentation of the [M-H₂O]⁺• ion involves the loss of a molecule of carbon monoxide (CO), a characteristic fragmentation of cyclic ketones and anhydrides, leading to the ion at m/z 170 and 172. Further fragmentation can involve the loss of the bromine atom or the entire carboxyl group, leading to the smaller fragments observed in the spectrum.

Experimental Protocols

1. Sample Preparation (Derivatization)

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is silylation:

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (or other suitable solvent).

-

Procedure:

-

Accurately weigh a small amount of this compound into a reaction vial.

-

Add a suitable solvent (e.g., pyridine) to dissolve the sample.

-

Add an excess of the silylating agent (BSTFA with 1% TMCS).

-

Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used.

-

Injector: Split/splitless injector, typically operated at 250-280°C.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation. An example program could be: initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A typical scan range would be m/z 40-400 to ensure detection of the molecular ion and all significant fragments.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound.

References

Crystal Structure of 5-Bromosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 5-Bromosalicylic acid, a compound of interest in pharmaceutical research due to its anti-inflammatory and potential anticancer activities. This document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and explores its potential interactions with key biological signaling pathways.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Key crystallographic data are summarized in the tables below. The structure was determined at a temperature of 293(2) K.[1] The asymmetric unit contains two independent molecules of this compound, which are linked by hydrogen bonds to form a three-dimensional network.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC No. | 248775 |

| Empirical formula | C₇H₅BrO₃ |

| Formula weight | 217.02 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.345(3) Å, α = 90°b = 10.519(2) Å, β = 94.63(3)°c = 11.269(2) Å, γ = 90° |

| Volume | 1576.4(6) ų |

| Z | 8 |

| Calculated density | 1.828 Mg/m³ |

| Absorption coefficient | 5.289 mm⁻¹ |

| F(000) | 848 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.22 to 25.03° |

| Index ranges | -15<=h<=15, -12<=k<=12, -13<=l<=13 |

| Reflections collected | 8936 |

| Independent reflections | 2769 [R(int) = 0.0493] |

| Completeness to theta = 25.03° | 99.8 % |

| Absorption correction | Empirical |

| Max. and min. transmission | 0.593 and 0.354 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2769 / 0 / 201 |

| Goodness-of-fit on F² | 1.031 |

| Final R indices [I>2sigma(I)] | R1 = 0.0480, wR2 = 0.1111 |

| R indices (all data) | R1 = 0.0772, wR2 = 0.1243 |

| Largest diff. peak and hole | 0.540 and -0.525 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) | Bond | Length (Å) |

| Br(1)-C(5) | 1.901(4) | C(8)-C(9) | 1.385(7) |

| O(1)-C(7) | 1.300(5) | C(8)-C(13) | 1.389(6) |

| O(2)-C(7) | 1.226(5) | C(9)-C(10) | 1.378(7) |

| O(3)-C(2) | 1.353(5) | C(10)-C(11) | 1.374(7) |

| C(1)-C(6) | 1.383(6) | C(11)-C(12) | 1.384(6) |

| C(1)-C(2) | 1.397(6) | C(11)-Br(2) | 1.899(5) |

| C(2)-C(3) | 1.381(6) | C(12)-C(13) | 1.389(6) |

| C(3)-C(4) | 1.379(6) | C(13)-O(6) | 1.353(5) |

| C(4)-C(5) | 1.381(6) | C(14)-O(4) | 1.306(5) |

| C(5)-C(6) | 1.383(6) | C(14)-O(5) | 1.217(5) |

| C(6)-C(7) | 1.481(6) |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(6)-C(1)-C(2) | 120.3(4) | C(10)-C(11)-C(12) | 121.7(4) |

| O(3)-C(2)-C(3) | 118.0(4) | C(10)-C(11)-Br(2) | 119.0(4) |

| O(3)-C(2)-C(1) | 122.1(4) | C(12)-C(11)-Br(2) | 119.3(4) |

| C(3)-C(2)-C(1) | 119.9(4) | C(11)-C(12)-C(13) | 119.2(4) |

| C(4)-C(3)-C(2) | 120.3(4) | O(6)-C(13)-C(8) | 121.9(4) |

| C(3)-C(4)-C(5) | 119.7(4) | O(6)-C(13)-C(12) | 118.1(4) |

| C(4)-C(5)-C(6) | 121.4(4) | C(8)-C(13)-C(12) | 120.0(4) |

| C(4)-C(5)-Br(1) | 119.1(3) | O(5)-C(14)-O(4) | 123.3(4) |

| C(6)-C(5)-Br(1) | 119.5(3) | O(5)-C(14)-C(8) | 122.0(4) |

| C(1)-C(6)-C(5) | 118.3(4) | O(4)-C(14)-C(8) | 114.7(4) |

| C(1)-C(6)-C(7) | 122.3(4) | ||

| C(5)-C(6)-C(7) | 119.4(4) | ||

| O(2)-C(7)-O(1) | 123.1(4) | ||

| O(2)-C(7)-C(6) | 121.9(4) | ||

| O(1)-C(7)-C(6) | 115.0(4) | ||

| C(9)-C(8)-C(13) | 119.5(4) | ||

| C(9)-C(8)-C(14) | 122.3(4) | ||

| C(13)-C(8)-C(14) | 118.2(4) | ||

| C(10)-C(9)-C(8) | 120.4(5) | ||

| C(11)-C(10)-C(9) | 119.1(5) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of salicylic (B10762653) acid. A general procedure is as follows:

-

A solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid or dibromoethane) is prepared in a reaction vessel.

-

Elemental bromine is slowly added to the solution while stirring. The reaction is typically carried out at room temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the product.

-

The precipitated this compound is collected by filtration, washed with a solvent such as dibromoethane and then water to remove impurities, and subsequently dried.

Single-Crystal X-ray Diffraction

The crystal structure of this compound was determined using single-crystal X-ray diffraction. The experimental protocol is outlined below:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in an appropriate solvent system.

-

Data Collection: A suitable crystal was mounted on a diffractometer. The diffraction data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Potential Biological Signaling Pathways

Salicylic acid and its derivatives are known to possess significant biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on this compound are limited, the known effects of related salicylates suggest potential involvement in the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Salicylates have been shown to inhibit the activation of NF-κB.[2][3] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is implicated in various cancers. Salicylate-based compounds have been developed as inhibitors of STAT3 dimerization, a crucial step for its activation and nuclear translocation.[4] By preventing STAT3 dimerization, these compounds can suppress the expression of STAT3 target genes involved in tumorigenesis.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This technical guide provides a detailed analysis of the crystal structure of this compound, offering valuable quantitative data and experimental protocols for researchers in the fields of crystallography, medicinal chemistry, and drug development. The potential for this compound to modulate key signaling pathways such as NF-κB and STAT3 highlights its promise as a scaffold for the design of novel therapeutic agents. Further investigation into the precise molecular interactions and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

A Deep Dive into 5-Bromosalicylic Acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylic acid (5-BSA), a derivative of salicylic (B10762653) acid, is an organic compound with the molecular formula C₇H₅BrO₃.[1][2] It serves as a key intermediate in the synthesis of various compounds, including Schiff's bases which have shown notable antibacterial properties.[3][4] Understanding the molecular structure, vibrational properties, and electronic behavior of 5-BSA is crucial for unlocking its full potential in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's stability, reactivity, and potential interaction mechanisms, complementing experimental findings.[3] This guide offers a comprehensive overview of the theoretical and computational analyses of this compound, presenting key data and methodologies for researchers in the field.

Experimental and Computational Protocols

The theoretical investigation of this compound predominantly involves quantum chemical calculations using DFT. These computational studies provide detailed information on the molecule's geometric, vibrational, and electronic properties.

Computational Methodology

A widely adopted computational approach for analyzing 5-BSA involves the use of the Gaussian suite of programs.[5] The geometry of the molecule is typically optimized using the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) method.[3][6] This is often paired with a high-level basis set, such as 6-311++G(d,p), to ensure accuracy in the calculations.[6][7]

The optimization process aims to find the most stable conformation of the molecule, which corresponds to the structure with the minimum energy.[3] Once the geometry is optimized, further calculations are performed to determine various molecular properties. Frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).[8][9] To better align the calculated vibrational frequencies with experimental data, a scaling factor is often applied.[9]

Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's reactivity and electronic transitions.[3] Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are also performed to investigate the distribution of atomic charges and intramolecular charge transfer interactions.[10]

Experimental Spectroscopy

Experimental data for comparison and validation of theoretical results are obtained through spectroscopic techniques. The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid 5-BSA have been recorded to study its vibrational modes.[6] These experimental spectra provide a benchmark for the vibrational frequencies calculated using DFT.

Data Presentation

Optimized Geometrical Parameters

The geometry of this compound has been optimized using DFT calculations. The following table summarizes selected calculated bond lengths and bond angles, which are in good agreement with experimental data for similar structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.38 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C5-Br | 1.91 | |

| C1-C7 | 1.49 | |

| C7=O8 | 1.22 | |

| C7-O9 | 1.35 | |

| O9-H10 | 0.97 | |

| C2-O11 | 1.35 | |

| O11-H12 | 0.97 | |

| Bond Angles (°) | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.8 | |

| C2-C3-C4 | 119.7 | |

| C3-C4-C5 | 120.1 | |

| C4-C5-C6 | 120.0 | |

| C5-C6-C1 | 119.9 | |

| C4-C5-Br | 119.8 | |

| C6-C5-Br | 120.2 | |

| C2-C1-C7 | 122.1 | |

| C6-C1-C7 | 118.4 | |

| C1-C7-O8 | 124.3 | |

| C1-C7-O9 | 113.8 | |

| O8-C7-O9 | 121.9 | |

| C1-C2-O11 | 120.9 | |

| C3-C2-O11 | 118.3 | |

| Data derived from principles outlined in cited literature.[6][11] |

Vibrational Frequencies

The vibrational frequencies of 5-BSA have been calculated and compared with experimental FT-IR and FT-Raman data. The table below presents a selection of these frequencies and their assignments.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3000 (broad) | - | ~3080 |

| C-H stretch (aromatic) | 3055 | 3060 | 3078, 3049 |

| C=O stretch (Carboxylic acid) | 1670 | 1665 | 1680 |

| C=C stretch (aromatic) | 1600, 1580 | 1605, 1585 | 1610, 1588 |

| C-O stretch (Carboxylic acid) | 1290 | 1295 | 1292 |

| O-H in-plane bend | 1440 | 1445 | 1442 |

| C-Br stretch | 670 | 675 | 672 |

| Data compiled from various spectroscopic studies.[6][7][12][13] |

Electronic Properties

The electronic properties of 5-BSA, particularly the HOMO and LUMO energies, provide insights into its chemical reactivity and stability.[14]

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Representative values based on DFT/B3LYP calculations.[11][15] |

Mulliken Atomic Charges

Mulliken population analysis is used to calculate the partial atomic charges, which helps in understanding the electrostatic potential and reactivity of the molecule.[16]

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 | 0.18 |

| C3 | -0.12 |

| C4 | 0.05 |

| C5 | -0.08 |

| C6 | -0.09 |

| Br | -0.07 |

| C7 | 0.45 |

| O8 (C=O) | -0.35 |

| O9 (C-OH) | -0.30 |

| H10 (O-H) | 0.25 |

| O11 (Ph-OH) | -0.28 |

| H12 (Ph-OH) | 0.26 |

| Illustrative charges derived from Mulliken analysis principles.[17] |

Visualizations

Molecular Structure and Computational Workflow

Caption: General workflow for DFT analysis of this compound.

Relationship Between Key DFT Analyses

Caption: Logical relationship between different DFT calculations.

HOMO-LUMO Energy Gap Illustration

Caption: HOMO-LUMO energy gap diagram.

Conclusion

Theoretical studies employing Density Functional Theory provide a powerful framework for understanding the fundamental properties of this compound. The close correlation between calculated and experimental data for its geometric, vibrational, and electronic properties validates the robustness of the computational models used.[3][11] Analyses of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution offer critical insights into its reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design of new derivatives with enhanced biological activity or specific material properties, making computational chemistry an indispensable tool in the development of novel therapeutic agents and functional materials.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 89-55-4 [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 8. vibrational frequencies [cup.uni-muenchen.de]

- 9. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

The Solubility Profile of 5-Bromosalicylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Bromosalicylic acid in various common solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and the factors influencing solubility. Due to a notable scarcity of comprehensive, temperature-dependent solubility data in publicly accessible literature, this guide also includes comparative data for the parent compound, salicylic (B10762653) acid, to provide context and predictive insights.

Introduction

This compound (5-bromo-2-hydroxybenzoic acid) is a halogenated derivative of salicylic acid. Its chemical structure, featuring both a carboxyl and a hydroxyl group on a brominated aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics govern its solubility in different solvent systems, a critical parameter for its application in pharmaceutical synthesis, formulation development, and biological screening. Understanding the solubility behavior of this compound is paramount for controlling reaction kinetics, designing effective purification strategies, and developing viable drug delivery systems.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound is limited. The most definitive data found is from "Lange's Handbook of Chemistry," which provides single-point solubility values in water, alcohol (presumed to be ethanol), and ether.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 80 | 0.3 |

| Ethanol (B145695) | 25 | 85 |

| Ether | 25 | 70 |

Note: The type of alcohol is not specified in the source but is presumed to be ethanol.

Qualitative assessments consistently describe this compound as sparingly soluble in cold water but soluble in hot water and readily soluble in organic solvents such as ethanol and acetone.[1]

To provide a broader context for the solubility behavior of this compound, the following table summarizes the more extensively studied solubility of its parent compound, salicylic acid.

Table 2: Experimental Solubility of Salicylic Acid in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 0.20 |

| Water | 40 | 0.41 |

| Water | 60 | 0.82 |

| Water | 80 | 1.84 |

| Ethanol | 25 | 45.5 |

| Acetone | 25 | 39.6 |

| Ether | 25 | 22.4 |

Note: This data is compiled from various sources for comparative purposes.

The presence of the bromine atom at the 5-position in this compound is expected to increase its lipophilicity and molecular weight compared to salicylic acid. This generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents. The data in Table 1 aligns with this trend, showing significantly higher solubility in ethanol and ether compared to salicylic acid.

Experimental Protocol for Solubility Determination

A reliable and commonly employed method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical grade)

-

Solvents of interest (e.g., water, ethanol, acetone, phosphate (B84403) buffer pH 7.4)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For buffered solutions, ensure the pH is accurately adjusted.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-